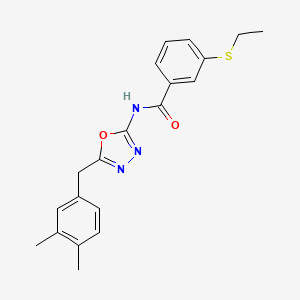
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its potential as a therapeutic agent or as a probe for studying biological processes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(propylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(butylthio)benzamide
Uniqueness
The uniqueness of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” lies in its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties. This combination of structural features may confer unique reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
1171892-43-5 |
|---|---|
分子式 |
C20H21N3O2S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-26-17-7-5-6-16(12-17)19(24)21-20-23-22-18(25-20)11-15-9-8-13(2)14(3)10-15/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
InChI 键 |
GMMWQYNHUDNRLE-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)


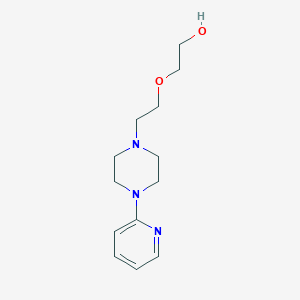
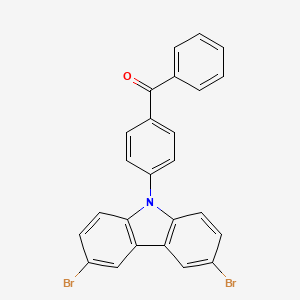


![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
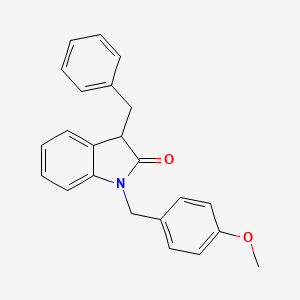
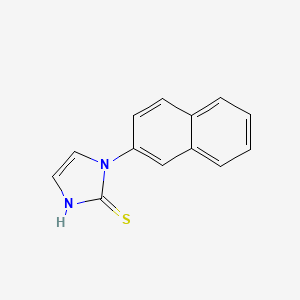
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
